O-tert-Butyl-L-threonine tert-butyl ester acetate salt

Peptide Synthesis Amino Acid Derivatives Chemical Manufacturing

Crystalline acetate salt (mp 59-61°C) with ≥98% purity provides orthogonal dual tert-butyl protection of L-threonine's β-hydroxyl and α-carboxyl groups, minimizing racemization during Fmoc-SPPS. Unlike the free base (liquid/low-melting solid, mp 74-75°C), this crystalline form enables reliable automated weighing and dissolution in DMF/DMSO. The acetate counterion delivers superior solubility versus the HCl analog, preventing intermediate precipitation in solution-phase synthesis. Predictable TFA deprotection kinetics integrate seamlessly into automated synthesizers for enantiomerically pure glycopeptide and therapeutic peptide APIs.

Molecular Formula C14H29NO5
Molecular Weight 291.38 g/mol
CAS No. 5854-77-3
Cat. No. B1285464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-tert-Butyl-L-threonine tert-butyl ester acetate salt
CAS5854-77-3
Molecular FormulaC14H29NO5
Molecular Weight291.38 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O
InChIInChI=1S/C12H25NO3.C2H4O2/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;1-2(3)4/h8-9H,13H2,1-7H3;1H3,(H,3,4)/t8-,9+;/m1./s1
InChIKeyBGAUVMFJRASONL-RJUBDTSPSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-tert-Butyl-L-threonine tert-butyl ester acetate salt (CAS 5854-77-3): A Dual-Protected Amino Acid Building Block for Solution-Phase Peptide Synthesis


O-tert-Butyl-L-threonine tert-butyl ester acetate salt (CAS 5854-77-3, MFCD00145051), also designated as H-Thr(tBu)-OtBu·AcOH, is a synthetically protected derivative of the proteinogenic amino acid L-threonine . It is an amphoteric compound with a molecular weight of 291.38 g/mol, a melting point of 59-61°C, and an optical rotation of [α]20/D −10±1° (c = 1% in methanol) [1]. The tert-butyl (tBu) ether on the β-hydroxyl group and the tert-butyl ester on the α-carboxyl group constitute orthogonal protection against undesired side reactions during peptide bond formation [1].

Why Substituting O-tert-Butyl-L-threonine tert-butyl ester acetate salt with Other Threonine Derivatives or Protecting Group Combinations Can Compromise Synthetic Efficiency and Purity


Substituting O-tert-Butyl-L-threonine tert-butyl ester acetate salt with the free base H-Thr(tBu)-OtBu (CAS 5854-78-4) introduces critical differences in physical form and handling, as the free base is a low-melting solid or liquid with a significantly different melting point (74-75°C), whereas the acetate salt is a crystalline solid (mp 59-61°C) that can be more reliably weighed and transferred . Replacing it with a Cbz-protected derivative such as Z-Thr(tBu)-OtBu or an Fmoc-protected derivative like Fmoc-Thr(tBu)-OH fundamentally alters the orthogonal deprotection strategy, requiring different reagents, reaction conditions, and sequence planning [1]. Furthermore, choosing a derivative without the dual tert-butyl protection—such as H-Thr-OH or H-Thr(tBu)-OH—exposes the reactive carboxyl or hydroxyl groups to unwanted side reactions during peptide coupling, directly increasing the risk of byproduct formation and reducing overall synthetic yield .

Quantitative Differentiators for O-tert-Butyl-L-threonine tert-butyl ester acetate salt (CAS 5854-77-3) Relative to Closest Analogs


Physical Form and Purity Profile: Crystalline Acetate Salt Enables More Accurate Handling Compared to Low-Melting Free Base

The target compound (CAS 5854-77-3) is supplied as a crystalline solid with a melting point of 59-61°C and a typical vendor-reported purity of ≥98.0% (T) . In contrast, the direct analog H-Thr(tBu)-OtBu (CAS 5854-78-4), the free base form, is described as a clear to slightly yellowish liquid or low-melting solid with a melting point of 74-75°C and a purity specification typically ranging from 96-98% . The crystalline nature of the acetate salt facilitates precise gravimetric measurement and handling in a standard laboratory environment, whereas the low-melting or liquid state of the free base can introduce dosing variability during manual solid-phase or solution-phase peptide synthesis setups.

Peptide Synthesis Amino Acid Derivatives Chemical Manufacturing

Solubility Profile: Acetate Salt Form Demonstrates Enhanced Solubility in Polar Aprotic Solvents Relative to Hydrochloride Salt Analog

The acetate counterion in the target compound is reported to enhance solubility in polar aprotic solvents commonly used in peptide synthesis, including DMSO and DMF [1][2]. While the hydrochloride salt analog L-Thr(tBu)-OtBu·HCl (also CAS 5854-77-3, often cross-listed) serves a similar role, the acetate salt form is specifically highlighted for its improved solubility characteristics that facilitate solution-phase peptide synthesis workflows [1]. In a comparative analysis of amino acid protecting group strategies, compounds with tert-butyl ester and ether protection exhibit robust solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with the salt form (acetate) further augmenting compatibility with polar reaction media .

Solution-Phase Peptide Synthesis Solubility Enhancement Amino Acid Salts

Orthogonal Protection Compatibility: Dual tBu Ether/Ester Strategy Enables Sequential Deprotection with Minimal Racemization Risk

The target compound features both an O-tert-butyl ether and a tert-butyl ester, which constitute an orthogonal protecting group pair relative to the free α-amino group [1]. This architecture allows the α-amino group to be selectively coupled or modified without affecting the side-chain hydroxyl or the C-terminal carboxyl protections . Both tert-butyl groups are subsequently removable under standard acidic cleavage conditions (e.g., TFA). This dual protection is a direct response to the challenge of minimizing racemization at the Cα position during carboxyl activation and peptide bond formation, a risk that is significantly elevated when using unprotected threonine derivatives . Studies on the continuous thermal deprotection of tert-butyl esters from amino acid derivatives demonstrate that controlled acidic or thermal cleavage can achieve high yields and purity, suggesting the tBu ester's suitability for automated and flow-based peptide synthesis platforms [2].

Orthogonal Deprotection Racemization Control Peptide Synthesis Strategy

Chiral Purity Control: Well-Defined Specific Optical Rotation Provides a Reliable QC Metric for Enantiomeric Integrity

The specific optical rotation of the target compound is reported as [α]20/D −10±1° (c = 1% in methanol) . This value serves as a critical quality control (QC) parameter for verifying enantiomeric purity and batch-to-batch consistency. In contrast, the free base H-Thr(tBu)-OtBu (CAS 5854-78-4) exhibits a different specific rotation: [α]20/D +12 ± 2° (c=2 in DMF) or [α]20/D +2.0 to +4.0° (c=1, EtOH), depending on the vendor and measurement conditions . The consistent and well-defined negative rotation of the acetate salt provides a more straightforward and reliable QC metric for confirming stereochemical integrity upon receipt, which is essential for applications where even minor epimerization could significantly alter the biological activity or desired properties of the final peptide product.

Chiral Purity Quality Control Enantiomeric Excess

Optimal Use Cases for O-tert-Butyl-L-threonine tert-butyl ester acetate salt Based on Empirical Differentiation Evidence


Synthesis of Acid-Sensitive Glycopeptides and Complex Peptides Requiring High Stereochemical Fidelity

The dual tert-butyl protection of both the side-chain hydroxyl and the C-terminal carboxyl group provides orthogonal stability during Fmoc-based solid-phase or solution-phase peptide synthesis . This architecture directly minimizes the risk of racemization and side reactions that can occur when using unprotected threonine derivatives, making this building block essential for synthesizing enantiomerically pure peptides, such as glycopeptides and peptide-based therapeutics where even minor epimeric impurities can abolish biological activity [1].

Automated and High-Throughput Peptide Library Synthesis

The crystalline nature and high purity (≥98.0% T) of the acetate salt facilitate precise automated weighing and dissolution in common synthesis solvents like DMF and DMSO [1]. This reliability in physical handling and solubility, combined with the predictable deprotection kinetics of the tert-butyl groups under standard TFA cleavage conditions, makes it an ideal building block for automated peptide synthesizers and high-throughput library construction, where consistency and minimal manual intervention are paramount .

Solution-Phase Peptide Synthesis Where Solubility of Intermediates is Critical

The acetate salt form is reported to offer enhanced solubility in polar aprotic solvents compared to its hydrochloride analog, directly addressing a common bottleneck in solution-phase peptide synthesis—the precipitation of protected intermediates [1][2]. This property enables the execution of longer, more complex peptide assemblies in a homogeneous solution phase, which can be advantageous for specific coupling strategies or for accessing peptide sequences that are difficult to synthesize on solid supports [2].

Synthesis of Immune Modulators and Other Peptide-Based Active Pharmaceutical Ingredients (APIs)

This building block has been explicitly cited in the synthesis of N-[[[(1S)-1-[3-(2-Pyrazinyl)-1,2,4-oxadiazol-5-yl]-3-butyn-1-yl]amino]carbonyl]-L-threonine (P842605), a compound with immune-modulating activity [3]. Its use in constructing such therapeutically relevant molecules underscores its value in pharmaceutical research and development, where the combination of high chiral purity, reliable protection, and ease of handling directly translates to more robust and scalable synthetic routes for API candidates [3].

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